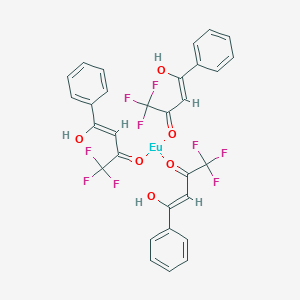
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
Description
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a complex compound that combines the unique properties of europium, a rare earth metal, with a fluorinated organic ligand. Europium is known for its luminescent properties, making it valuable in various applications, including lighting, displays, and biological imaging. The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, contributes to the stability and reactivity of the compound.
Properties
CAS No. |
14552-19-3 |
|---|---|
Molecular Formula |
C30H21EuF9O6 |
Molecular Weight |
800.4 g/mol |
IUPAC Name |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
InChI Key |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Synonyms |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the coordination of europium ions with the organic ligand. One common method is the reaction of europium salts, such as europium chloride or europium nitrate, with the ligand in an appropriate solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of europium complexes often involves large-scale coordination reactions in batch reactors. The process includes the dissolution of europium salts in a solvent, followed by the addition of the organic ligand. The mixture is heated to promote the reaction, and the product is isolated through filtration and drying. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can exist in multiple oxidation states, primarily +2 and +3.
Substitution: The organic ligand can participate in substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium oxides, while substitution reactions can produce various functionalized derivatives of the original ligand .
Scientific Research Applications
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for potential use in medical diagnostics and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including luminescent coatings and sensors.
Mechanism of Action
The mechanism of action of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves the interaction of the europium ion with its molecular targets. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligand environment. The ligand stabilizes the europium ion and enhances its luminescence through energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
Europium(III) chloride: Another europium complex with different ligands, used in similar applications but with varying properties.
Europium(III) nitrate: Similar in structure but with nitrate ligands, used in luminescent materials and imaging.
Uniqueness
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and luminescent properties compared to other europium complexes. The specific ligand structure also allows for tailored reactivity and applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


